

# Preclinical Profile of Aminaftone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Aminaftone

Cat. No.: B1664878

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## Introduction

**Aminaftone** is a synthetic derivative of 4-aminobenzoic acid, utilized in clinical practice for the management of vascular disorders, including chronic venous insufficiency and capillary fragility. [1] Its therapeutic efficacy is attributed to its vasoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical studies of **Aminaftone** in various animal models, focusing on its pharmacological effects, underlying mechanisms of action, and safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

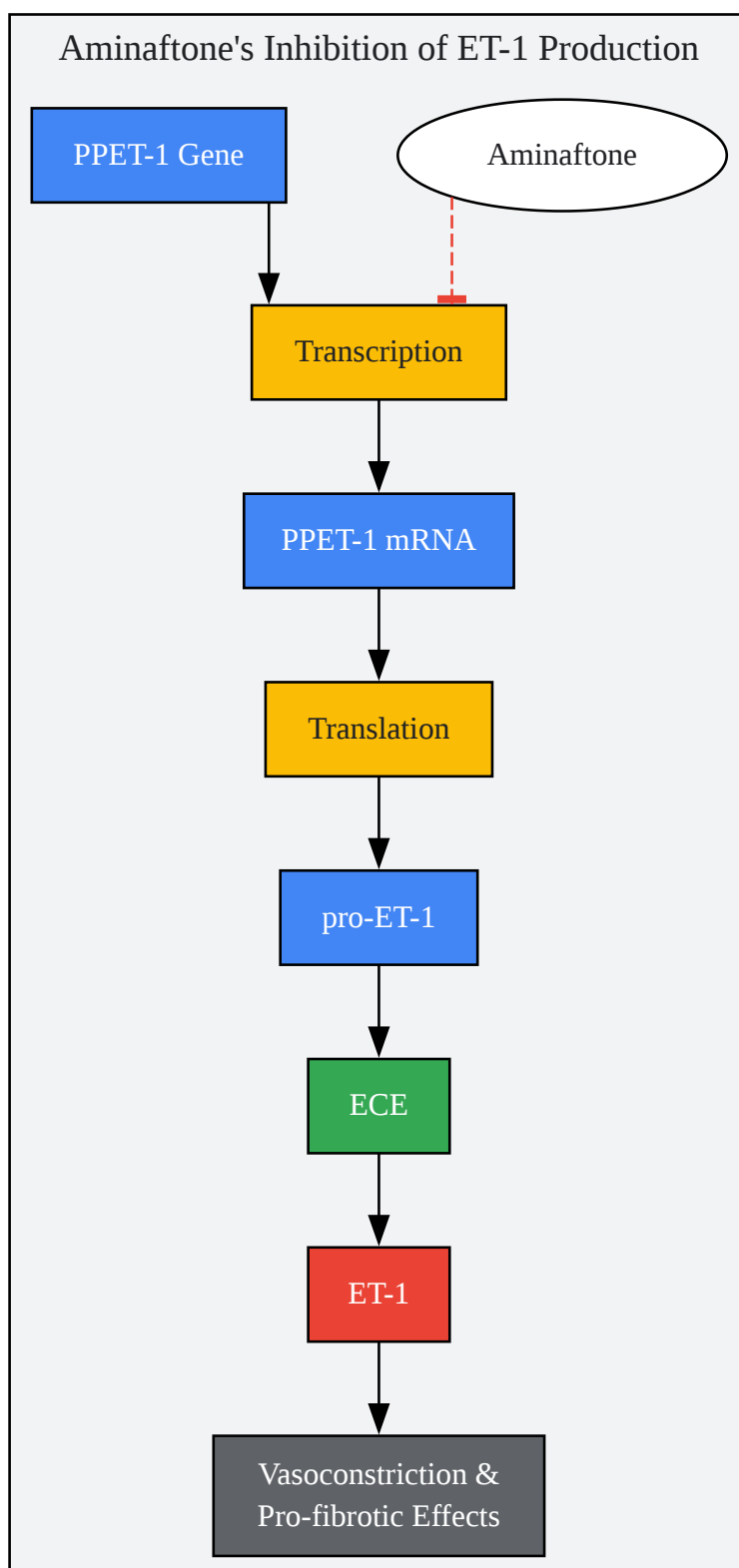
## Mechanism of Action

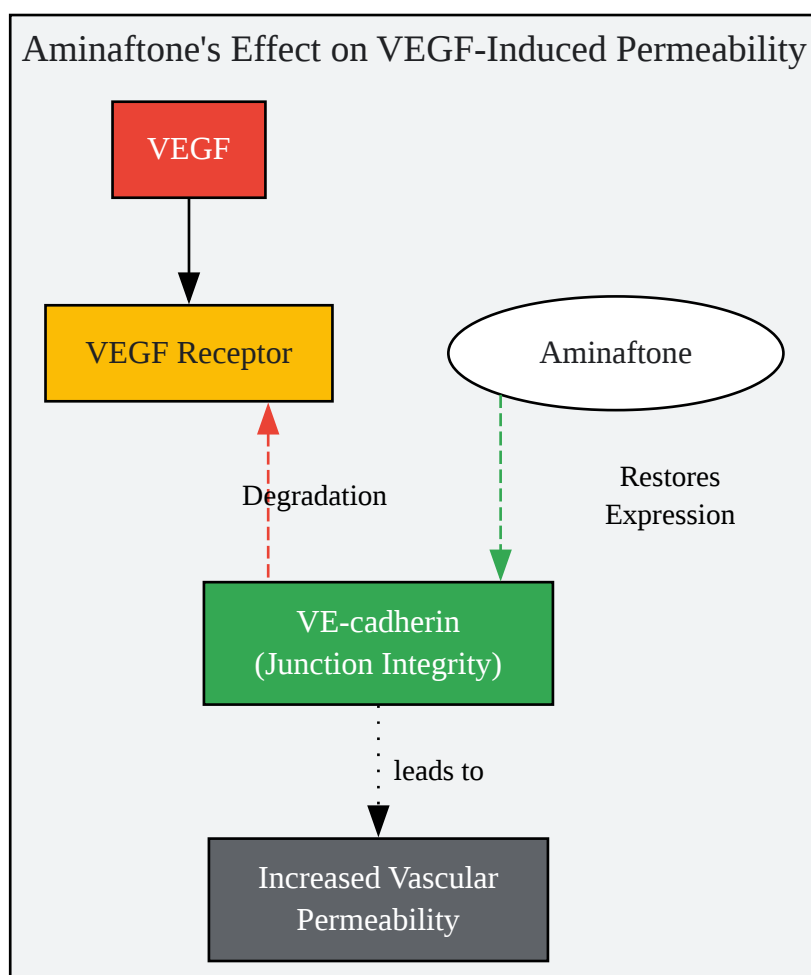
Preclinical investigations have elucidated several key mechanisms through which **Aminaftone** exerts its therapeutic effects. These primarily involve the modulation of endothelial function, reduction of vascular inflammation, and maintenance of vascular integrity.

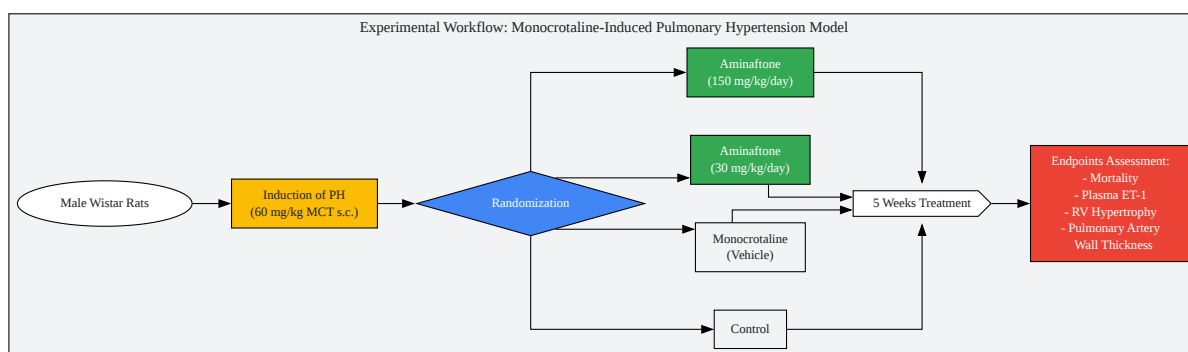
## Downregulation of Endothelin-1 (ET-1)

In vitro studies have demonstrated that **Aminaftone** significantly inhibits the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-fibrotic peptide implicated in the pathogenesis of various vascular diseases. [2][3] **Aminaftone** interferes with the transcription of

the pre-pro-ET-1 (PPET-1) gene in a dose- and time-dependent manner, leading to a reduction in ET-1 synthesis.[3][4][5] This effect is achieved without influencing the activity of the endothelin-converting enzyme (ECE).[3][5]







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